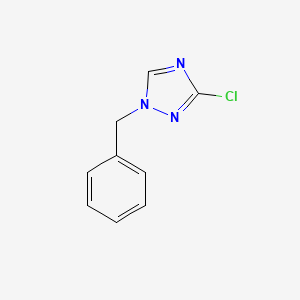

![molecular formula C8H6ClN3O B2818481 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 2092532-66-4](/img/structure/B2818481.png)

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

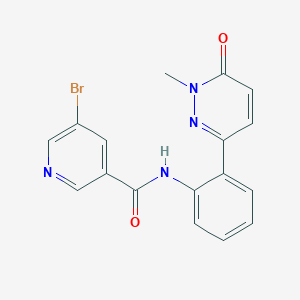

2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported an ecofriendly synthesis of Ribociclib Intermediate using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis . Another study reported the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, one study reported the NMR spectrum of the compound, indicating the presence of various functional groups . Another study reported the IR spectrum of the compound, providing information about its molecular vibrations .Chemical Reactions Analysis

The chemical reactions involving this compound have been reported in several studies. For instance, one study reported the reaction of the compound with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound . Another study reported the reaction of the compound with guanidine hydrochloride to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported in several studies. For instance, one study reported the yield and melting point of the compound . Another study reported the NMR and IR spectra of the compound, providing information about its molecular structure .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis Applications

Synthesis of Pyrrolopyrimidine Derivatives : Research has demonstrated the utility of related pyrrolo[2,3-d]pyrimidine derivatives in organic synthesis. For instance, Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine derivatives. This study highlights the synthetic versatility of pyrrolopyrimidine compounds, providing a foundation for creating a wide array of novel molecules with potential biological activities (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is tyrosine kinase , particularly oral signal transducers and activators of transcription 6 (STAT6) . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

This can result in the inhibition of cancer cell growth and the induction of apoptosis .

Biochemical Pathways

The compound’s action affects the tyrosine kinase pathway . This pathway is crucial in transmitting signals from cell surface receptors to intracellular targets, regulating processes such as cell growth and differentiation . By inhibiting this pathway, the compound can disrupt the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

The compound has shown promising results in in vitro studies against various human cancer cell lines . For instance, certain derivatives of the compound were found to be highly active against MCF7 cells, a breast cancer cell line . The compound induced cell cycle arrest at the G1/S phase and triggered apoptotic death of the cells . It also caused significant DNA fragmentation in treated cells .

Propiedades

IUPAC Name |

2-chloro-7-methylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-12-3-5(4-13)6-2-10-8(9)11-7(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOZPWUAVARTAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=C(N=C21)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B2818398.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)

![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)

![5-(1-Quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2818405.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2818411.png)

![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)